BenchChemオンラインストアへようこそ!

2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone

Triple-negative breast cancer Anti-proliferative Heterocycle SAR

This benzimidazole-thiophene thioether delivers quantifiable anticancer potency validated in cell-based assays. In MCF-7 models, IC50 23.07 µM—nearly 2-fold superior to the phenyl analog (42.61 µM). In MDA-MB-468, IC50 28.17 µM outpaces the furan derivative (30.34 µM). Deliberately restricted BBB penetration (TPSA 99.29 Ų) minimizes CNS off-targets. The imidazole analog (>100 µM) serves as a built-in negative control for mechanistic studies. Insist on CAS 22889-08-3 verification: generic procurement risks selecting analogs with abolished activity or altered selectivity.

Molecular Formula C13H10N2OS2
Molecular Weight 274.36
CAS No. 22889-08-3
Cat. No. B2581754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone
CAS22889-08-3
Molecular FormulaC13H10N2OS2
Molecular Weight274.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=CS3
InChIInChI=1S/C13H10N2OS2/c16-11(12-6-3-7-17-12)8-18-13-14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,14,15)
InChIKeyHWDJEXQWGYZWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Benzimidazol-2-ylthio)-1-thiophen-2-ylethanone (CAS 22889-08-3): Core Structural and Research Identity


2-(1H-Benzimidazol-2-ylthio)-1-thiophen-2-ylethanone (CAS 22889-08-3) is a heterocyclic small molecule belonging to the 2-((benzimidazol-2-yl)thio)-1-arylethan-1-one class. It combines a benzimidazole core with a thiophene ring via a thioether‑ethanone linker [1]. The compound has been characterized by single‑crystal X‑ray diffraction and evaluated in multiple cancer cell‑based and cell‑free assays, establishing it as a research‑grade anticancer probe with defined, quantifiable activity profiles [1][2].

Why 2-(1H-Benzimidazol-2-ylthio)-1-thiophen-2-ylethanone Cannot Be Replaced by Close Analogs Without Quantitative Justification


Even within the tightly defined 2‑(benzimidazol‑2‑ylthio)‑1‑arylethanone series, minor heterocycle substitutions drive substantial, non‑linear shifts in potency, cell‑line selectivity, and ADME properties [1][2]. Replacing thiophene with furan, phenyl, or imidazole scaffolds yields IC50 differences of 1.2‑ to >2.5‑fold across breast cancer lines, and swapping benzimidazole for imidazole completely abolishes activity in T4‑7D cells [2]. These quantifiable divergences mean that generic “benzimidazole‑thioether” procurement without specific CAS verification risks selecting a compound with markedly different biological performance.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-ylthio)-1-thiophen-2-ylethanone vs. Closest Analogs


Anti-Proliferative Activity in Triple-Negative Breast Cancer MDA-MB-468: Thiophene Outperforms Furan

Compound 5w (2‑thienyl derivative, the target compound) inhibited MDA‑MB‑468 cell growth with an IC50 of 28.17 ± 2.24 µM, while the direct 2‑furyl analog 5v gave an IC50 of 30.34 ± 3.01 µM [1]. The thiophene ring thus provides a 2.17 µM lower IC50 (7.2% greater potency) relative to the furan congener under identical assay conditions.

Triple-negative breast cancer Anti-proliferative Heterocycle SAR

Anti-Proliferative Activity in MCF‑7 Breast Cancer: Thiophene Surpasses Phenyl by 1.85‑Fold

In MCF‑7 cells, benzimidazole‑thiophene 10f exhibited an IC50 of 23.07 ± 2.19 µM, whereas the benzimidazole‑phenyl analog 10d showed an IC50 of 42.61 ± 3.08 µM [1]. This represents a 1.85‑fold increase in potency conferred by the thiophene ring, a reversal of the MDA‑MB‑468 trend where phenyl was superior.

MCF‑7 Breast cancer Cytotoxicity SAR

Benzimidazole vs. Imidazole Scaffold: Thiophene Activity Requires the Benzimidazole Core

Benzimidazole‑thiophene 10f inhibited T4‑7D breast cancer cells with an IC50 of 39.32 ± 0.08 µM, whereas the imidazole‑thiophene analog 10c failed to inhibit growth at concentrations up to 100 µM [1]. The benzimidazole core is therefore essential for activity; imidazole substitution abolishes measurable effect.

Scaffold requirement Benzimidazole vs. imidazole T4‑7D cytotoxicity

CDK2 Kinase Inhibition: Thiophene Analog as a Moderate, Tunable CDK2 Ligand

In a cell‑free CDK2 inhibition assay, compound 10f achieved an IC50 of 1.15 µM, placing it between the more potent 4‑methoxyphenyl analog 10e (IC50 ≈ 0.93 µM) and the less potent phenyl analog 10d (IC50 ≈ 1.45 µM) [1]. The thiophene ring thus delivers intermediate CDK2 affinity, offering a differentiated target engagement profile.

CDK2 Kinase inhibition Target engagement

ADME Differentiation: Thiophene Reduces Predicted Blood‑Brain Barrier Penetration

SwissADME predictions for compound 10f (thiophene) yield a topological polar surface area (TPSA) of 99.29 Ų, exceeding the typical BBB‑permeability threshold, whereas the phenyl analog 10d has a TPSA of 71.05 Ų and is predicted to cross the BBB [1]. The 28.24 Ų difference arises from the thiophene sulfur atom and alters the CNS exposure profile.

ADME prediction Blood‑brain barrier TPSA

Clean Medicinal Chemistry Profile: Zero PAINS and Brenk Alerts

Compound 10f complies with all five major druglikeness rules (Lipinski, Veber, Ghose, Muegge, Egan) and carries zero PAINS (Pan Assay Interference Compounds) alerts and zero Brenk structural alerts in SwissADME evaluation [1].

Druglikeness PAINS Safety alerts

Optimal Use Cases for 2-(1H-Benzimidazol-2-ylthio)-1-thiophen-2-ylethanone Based on Quantitative Evidence


TNBC Probe Compound with Furan‑Surpassing Potency

In triple‑negative breast cancer MDA‑MB‑468 screening cascades, the thiophene analog (5w, IC50 = 28.17 µM) should be preferred over the furan analog (5v, IC50 = 30.34 µM) to maximize initial hit potency [1]. The 7.2% improvement, while modest, can be leveraged in combination with structural optimization to push past activity thresholds.

MCF‑7‑Focused Programs Requiring 1.85‑Fold Gain Over Phenyl Scaffolds

For estrogen‑receptor‑positive (MCF‑7) breast cancer models, compound 10f delivers an IC50 of 23.07 µM compared to 42.61 µM for the phenyl analog 10d [2]. This nearly two‑fold potency advantage makes the thiophene derivative the preferred starting point for MCF‑7‑centric medicinal chemistry efforts.

Peripheral Oncology with Built‑In BBB Sparing

When designing peripherally restricted anticancer agents, the predicted inability of compound 10f to cross the BBB (TPSA = 99.29 Ų) is a deliberate design feature [2]. Unlike the BBB‑permeable phenyl analog 10d, the thiophene derivative minimizes CNS off‑target liability, making it suitable for lead series where CNS side effects have been problematic.

Scaffold‑Validation Experiments to Confirm Benzimidazole Essentiality

The complete loss of activity in the imidazole‑thiophene analog 10c (>100 µM in T4‑7D) versus benzimidazole‑thiophene 10f (39.32 µM) provides a built‑in negative control for mechanistic studies [2]. Researchers can use 10c to demonstrate that biological effects are benzimidazole‑scaffold‑dependent, strengthening target‑engagement conclusions.

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylthio)-1-thiophen-2-ylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.